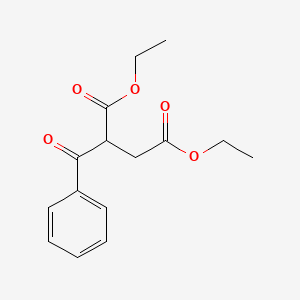
2-Benzoyl-succinic acid diethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzoyl-succinic acid diethyl ester is an organic compound with the molecular formula C14H16O5 It is a derivative of succinic acid, where two ethyl ester groups are attached to the succinic acid backbone, and a benzoyl group is attached to one of the carbon atoms
准备方法
Synthetic Routes and Reaction Conditions
2-Benzoyl-succinic acid diethyl ester can be synthesized through several methods. One common approach involves the esterification of succinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification. Another method involves the reaction of succinic anhydride with benzoyl chloride in the presence of a base such as pyridine, followed by esterification with ethanol .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous reactors to maintain optimal reaction conditions, such as temperature and pressure, to maximize yield and efficiency. Catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the esterification reaction .
化学反应分析
Types of Reactions
2-Benzoyl-succinic acid diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Benzoyl-succinic acid diethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used as a precursor in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of 2-Benzoyl-succinic acid diethyl ester involves its interaction with various molecular targets. In enzymatic reactions, the ester groups can be hydrolyzed by esterases, leading to the formation of succinic acid and benzoyl derivatives. The benzoyl group can interact with proteins and enzymes, potentially inhibiting or modifying their activity .
相似化合物的比较
Similar Compounds
Diethyl succinate: A simpler ester of succinic acid without the benzoyl group.
Diethyl malonate: Another diester with similar reactivity but different structural features.
Ethyl acetoacetate: A related compound used in similar synthetic applications.
Uniqueness
2-Benzoyl-succinic acid diethyl ester is unique due to the presence of both ester and benzoyl functional groups, which provide a combination of reactivity and structural features not found in simpler esters. This makes it a versatile intermediate in organic synthesis and industrial applications .
属性
CAS 编号 |
10539-50-1 |
|---|---|
分子式 |
C15H18O5 |
分子量 |
278.30 g/mol |
IUPAC 名称 |
diethyl 2-benzoylbutanedioate |
InChI |
InChI=1S/C15H18O5/c1-3-19-13(16)10-12(15(18)20-4-2)14(17)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 |
InChI 键 |
QNMQQXJHWZWNSI-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC(C(=O)C1=CC=CC=C1)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(4-ethylphenyl)methylideneamino]-2,4-dinitroaniline](/img/structure/B14732845.png)


![2,4-Dichloro-1-[(4-chlorophenyl)sulfonylmethyl]benzene](/img/structure/B14732878.png)
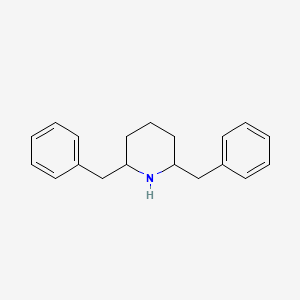
![1-[1-(2-Hydroxyethyl)-4,5-dihydro-1H-imidazol-2-yl]octadecan-1-one](/img/structure/B14732889.png)
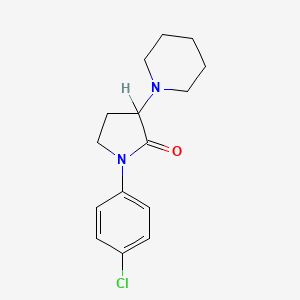
![N-(2,4-dimethylphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B14732895.png)
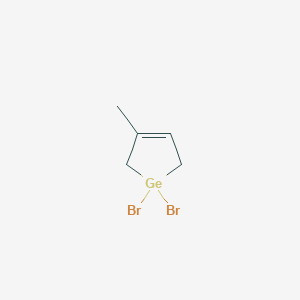


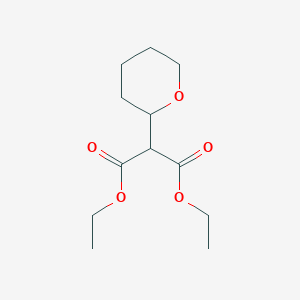
![N-(3-{2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1-phenyl-1H-pyrazol-5-yl)-3,4,5-trimethoxybenzamide](/img/structure/B14732924.png)
